1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic small molecule featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety at the 6-position. The pyridazine ring is linked to a piperazine group at the 3-position, forming a piperazinylpyridazine scaffold. The ethanone moiety at the piperazine’s 1-position is further substituted with a 2-chloro-6-fluorophenyl group.
The compound’s molecular formula is C₁₉H₁₇ClF₂N₆O, with a molecular weight of 414.84 g/mol. Its synthesis likely involves coupling reactions between pyridazine intermediates and piperazine derivatives, followed by functionalization of the ethanone group, as inferred from analogous syntheses in and .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O/c19-14-2-1-3-15(20)13(14)10-18(28)26-8-6-25(7-9-26)16-4-5-17(24-23-16)27-12-21-11-22-27/h1-5,11-12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNCEOQNXODLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridazine moiety, linked to a piperazine and substituted with a chloro-fluorophenyl group. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance, related compounds have been tested for their cytotoxicity against various cancer cell lines using the MTT assay. A notable study found that certain triazole derivatives induced apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the sub-G1 and G2/M phases .
Table 1: Cytotoxic Activity of Related Triazole Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin inhibition |
| 10fd | HeLa | 1.50 ± 0.05 | Cell cycle arrest and apoptosis |
| 10gh | MCF-7 | 2.10 ± 0.15 | Inhibition of colony formation |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Compounds similar to the target molecule have shown efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies reveal that these compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, leading to bacterial cell death .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 5 µg/mL |
| B | S. aureus | 3 µg/mL |
| C | Pseudomonas aeruginosa | 7 µg/mL |
The biological activity of the compound can be attributed to several mechanisms:
- Tubulin Binding : Similar compounds have been shown to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to alterations in mitochondrial membrane potential and activation of caspases .
- Antibacterial Mechanisms : Inhibition of DNA gyrase and topoisomerase IV has been noted in related triazole structures, contributing to their antibacterial efficacy .
Case Studies
Several studies highlight the promising biological activities associated with triazole derivatives:
- Case Study 1 : A study involving a series of triazole-pyridazine compounds demonstrated significant growth inhibition in BT-474 breast cancer cells, with detailed mechanistic insights into apoptosis induction through flow cytometry analysis .
- Case Study 2 : Another investigation focused on the antibacterial properties of triazole derivatives against ESKAPE pathogens, revealing varied potency profiles that underscore the importance of structural modifications in enhancing bioactivity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values suggest promising potential against resistant strains of bacteria.
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4.0 | Isoniazid | 0.25 |
| Escherichia coli | 8.0 | Ciprofloxacin | 2.0 |
| Mycobacterium tuberculosis | 2.5 | Pyrazinamide | 0.5 |
Anticancer Properties
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HEK-293 (human kidney) | >100 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings indicate that the compound may serve as a lead molecule for developing novel anticancer therapies.
Case Studies
A notable case study focused on synthesizing related triazole compounds for their anti-tubercular activity. Among the synthesized derivatives, those containing the triazole-pyridazine framework displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazinylpyridazine derivatives.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound provides a balance between lipophilicity and electronic effects, favoring membrane permeability and receptor interactions. In contrast, the 3-(trifluoromethyl)phenyl analog () exhibits stronger electron-withdrawing properties, which could enhance metabolic stability but reduce solubility .
Scaffold Variations :
- Replacement of pyridazine with imidazothiazole () introduces a fused heterocyclic system, likely altering binding kinetics due to enhanced aromatic stacking interactions .
- The thioether linkage in adds conformational flexibility, which may optimize binding to flexible enzyme active sites .
Halogenated aryl groups (Cl, F) are common in CNS drugs due to their ability to engage in halogen bonding with biomolecular targets .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Coupling reactions to link the pyridazine-triazole core with the piperazine moiety (common in similar compounds; see ).
- Acylation to introduce the 2-chloro-6-fluorophenyl ethanone group.
- Optimization : Control of temperature (e.g., reflux in ethanol or DMF) and pH is critical to minimize side reactions. Solvents like dichloromethane or dimethylformamide (DMF) are often used for their ability to dissolve polar intermediates .
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly for the triazole, pyridazine, and piperazine groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally related piperazine derivatives .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- HPLC monitoring of degradation in buffer solutions (e.g., pH 4–9) to identify hydrolytic susceptibility, especially in the triazole or pyridazine regions .
Advanced Research Questions
Q. What computational methods are suitable for predicting target interactions and pharmacokinetic properties?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs, given the triazole’s affinity for metal ions and hydrogen bonding).
- ADMET prediction : Tools like SwissADME can estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability. The fluorophenyl group may enhance blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies guide structural optimization?
- Modify substituents :
- Replace the 2-chloro-6-fluorophenyl group with other halogenated aryl groups (e.g., bromine) to enhance lipophilicity and target binding .
- Vary the triazole’s position (1H vs. 2H) to alter electronic effects, as seen in related compounds with improved antimicrobial activity .
- Biological assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays to identify critical pharmacophores .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions may arise from:
- Varied assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Structural impurities : Ensure >95% purity via HPLC and confirm stereochemistry (e.g., chiral centers in piperazine) .
- Off-target effects : Perform counter-screens against unrelated targets (e.g., hERG channel) to rule out nonspecific interactions .
Q. What strategies can improve solubility for in vivo studies?
- Salt formation : Use hydrochloride or citrate salts of the piperazine nitrogen.
- Co-solvent systems : Employ PEG-400 or cyclodextrins for aqueous formulations. The pyridazine ring’s polarity may aid solubility but could require balancing with lipophilic groups .
Methodological Notes
- Synthetic Reproducibility : Document reaction intermediates (e.g., triazole precursors) and characterize them spectroscopically to troubleshoot failed steps .
- Data Validation : Cross-reference spectral data with published analogs (e.g., piperazine-linked triazoles in ) to confirm structural assignments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
